Welcome to the BenchChem Online Store!
molecular formula C17H24BNO3 B1376224 N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1351374-48-5

N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1376224
M. Wt: 301.2 g/mol
InChI Key: SVALSHAHFMBAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388140B2

Procedure details

To a solution of N-cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (20.2 g, 67.13 mol) in acetone (300 mL) at rt was added sodium periodate (43.1 g, 201.40 mot) and ammonium acetate (134.26 mol, 134 mL 1M aqueous solution) and the mixture was stirred for 3 h. More water was added (120 mL), and the mixture was stirred at 40° C. for 2 h more. After addition of 4 N HCl (32 mL), the organic phase was removed in vaccuo and the reminder was extracted with ethyl actate. The organic phase was washed with saturated sodium chloride solution, filtered through a Whatman filter and evaporated. The residue was redissolved in toluene and evaporated (two times) to yield 14.59 g (94.3%) [4-(cyclopropylcarbamoyl)-3-methylphenyl]boronic acid.
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[O:22])[C:6]2[CH:11]=[CH:10][C:9]([B:12]3[O:16]C(C)(C)C(C)(C)[O:13]3)=[CH:8][C:7]=2[CH3:21])[CH2:3][CH2:2]1.I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+].Cl>CC(C)=O.O>[CH:1]1([NH:4][C:5]([C:6]2[CH:11]=[CH:10][C:9]([B:12]([OH:16])[OH:13])=[CH:8][C:7]=2[CH3:21])=[O:22])[CH2:2][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
C1(CC1)NC(C1=C(C=C(C=C1)B1OC(C(O1)(C)C)(C)C)C)=O
Name
Quantity
43.1 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
134 mL
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. for 2 h more
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic phase was removed in vaccuo
EXTRACTION
Type
EXTRACTION
Details
the reminder was extracted with ethyl actate
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium chloride solution
FILTRATION
Type
FILTRATION
Details
filtered through a Whatman
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in toluene
CUSTOM
Type
CUSTOM
Details
evaporated (two times)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)NC(=O)C1=C(C=C(C=C1)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.59 g
YIELD: PERCENTYIELD 94.3%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.